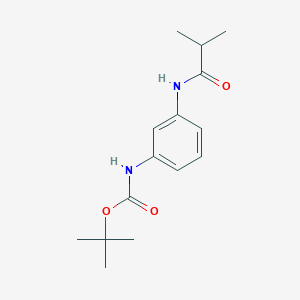
Tert-butyl 3-(isobutyrylamino)phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(isobutyrylamino)phenylcarbamate, also known as TIPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TIPC is a carbamate derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of Tert-butyl 3-(isobutyrylamino)phenylcarbamate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell division and proliferation. Tert-butyl 3-(isobutyrylamino)phenylcarbamate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and tubulin, a protein involved in cell division. Tert-butyl 3-(isobutyrylamino)phenylcarbamate has also been shown to induce apoptosis, a programmed cell death mechanism.
Biochemical and Physiological Effects:
Tert-butyl 3-(isobutyrylamino)phenylcarbamate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Tert-butyl 3-(isobutyrylamino)phenylcarbamate inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of topoisomerase II and tubulin. In vivo studies have shown that Tert-butyl 3-(isobutyrylamino)phenylcarbamate reduces tumor growth and metastasis in animal models. Tert-butyl 3-(isobutyrylamino)phenylcarbamate has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 3-(isobutyrylamino)phenylcarbamate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. Tert-butyl 3-(isobutyrylamino)phenylcarbamate is also relatively non-toxic, making it suitable for in vitro and in vivo studies. However, Tert-butyl 3-(isobutyrylamino)phenylcarbamate has some limitations, including its low water solubility, which can make it difficult to administer in vivo, and its potential to form aggregates, which can affect its activity.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl 3-(isobutyrylamino)phenylcarbamate. One area of research is the development of Tert-butyl 3-(isobutyrylamino)phenylcarbamate as a potential anticancer agent. Further studies are needed to understand the mechanism of action of Tert-butyl 3-(isobutyrylamino)phenylcarbamate and its potential as a drug delivery system. Another area of research is the development of Tert-butyl 3-(isobutyrylamino)phenylcarbamate as a chiral selector for the separation of enantiomers. Further studies are also needed to understand the potential applications of Tert-butyl 3-(isobutyrylamino)phenylcarbamate in material science, such as its use as a polymer stabilizer. Overall, Tert-butyl 3-(isobutyrylamino)phenylcarbamate has the potential for various applications, and further research is needed to fully understand its properties and potential.
Synthesemethoden
Tert-butyl 3-(isobutyrylamino)phenylcarbamate can be synthesized using various methods, including the reaction of tert-butyl 3-aminophenylcarbamate with isobutyryl chloride in the presence of a base such as triethylamine. Another method involves the reaction of tert-butyl 3-hydroxyphenylcarbamate with isobutyryl chloride in the presence of a base such as pyridine. The synthesis of Tert-butyl 3-(isobutyrylamino)phenylcarbamate has also been achieved using a one-pot method involving the reaction of tert-butyl 3-aminophenylcarbamate with isobutyric anhydride in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(isobutyrylamino)phenylcarbamate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, Tert-butyl 3-(isobutyrylamino)phenylcarbamate has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Tert-butyl 3-(isobutyrylamino)phenylcarbamate has also been studied for its potential application as a drug delivery system due to its ability to encapsulate drugs and release them in a controlled manner. In material science, Tert-butyl 3-(isobutyrylamino)phenylcarbamate has been investigated for its potential application as a polymer stabilizer due to its ability to inhibit the degradation of polymers. In analytical chemistry, Tert-butyl 3-(isobutyrylamino)phenylcarbamate has been studied for its potential application as a chiral selector due to its ability to separate enantiomers.
Eigenschaften
Produktname |
Tert-butyl 3-(isobutyrylamino)phenylcarbamate |
|---|---|
Molekularformel |
C15H22N2O3 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
tert-butyl N-[3-(2-methylpropanoylamino)phenyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)13(18)16-11-7-6-8-12(9-11)17-14(19)20-15(3,4)5/h6-10H,1-5H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
OIFALLMADQBIIE-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B268647.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268650.png)

![4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate](/img/structure/B268652.png)

![N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B268664.png)

![N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B268672.png)

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B268679.png)
![N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea](/img/structure/B268680.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268681.png)
![3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide](/img/structure/B268682.png)
![3-[(4-Ethoxybenzoyl)amino]benzamide](/img/structure/B268683.png)